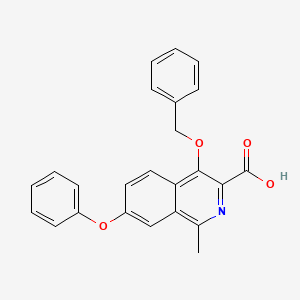
4-(Benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound features a benzyloxy group, a methyl group, and a phenoxy group attached to the isoquinoline core, along with a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group, such as a halide.
Methylation: The methyl group can be added through a methylation reaction using methyl iodide and a base like potassium carbonate.
Phenoxy Group Addition: The phenoxy group can be introduced through an etherification reaction using phenol and a suitable alkylating agent.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, which involves the reaction of phenol derivatives with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
4-(Benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific groups within the molecule with other functional groups.
Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, phenols, alcohols
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, and esterification will produce esters.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: The compound may have potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 4-(Benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The benzyloxy and phenoxy groups can enhance the compound’s binding affinity to specific molecular targets, while the carboxylic acid group can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
4-(Benzyloxy)phenylacetic acid: A para-substituted phenyl-acetic acid derivative with similar structural features.
1-Methylisoquinoline: A simpler isoquinoline derivative without the benzyloxy and phenoxy groups.
7-Phenoxyisoquinoline: An isoquinoline derivative with a phenoxy group but lacking the benzyloxy and carboxylic acid groups.
Uniqueness
4-(Benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both benzyloxy and phenoxy groups, along with the carboxylic acid functionality, allows for diverse interactions and applications that are not possible with simpler isoquinoline derivatives.
特性
分子式 |
C24H19NO4 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
1-methyl-7-phenoxy-4-phenylmethoxyisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C24H19NO4/c1-16-21-14-19(29-18-10-6-3-7-11-18)12-13-20(21)23(22(25-16)24(26)27)28-15-17-8-4-2-5-9-17/h2-14H,15H2,1H3,(H,26,27) |
InChIキー |
QGMWHPJBFCXFLC-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C=CC2=C(C(=N1)C(=O)O)OCC3=CC=CC=C3)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


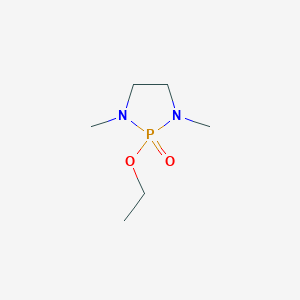
![Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B13351489.png)

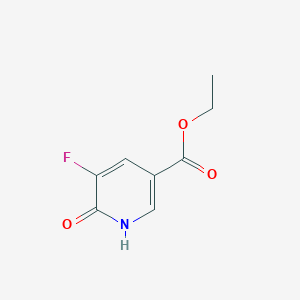
![(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(2,2,2-trifluoroacetate)](/img/structure/B13351511.png)

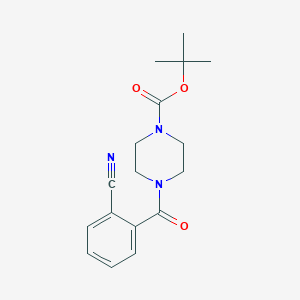
![6-(2,4-Dimethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351518.png)

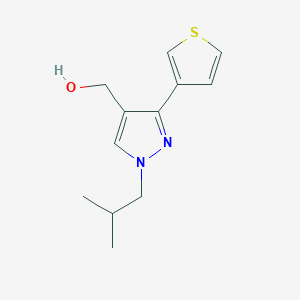

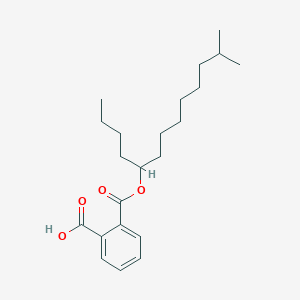
![4,4',4'',4'''-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid]](/img/structure/B13351569.png)
![N-(1-cyanocyclopentyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13351575.png)
